molecular formula C9H9NO B139854 4-Hydroxy-3,5-dimethylbenzonitrile CAS No. 4198-90-7

4-Hydroxy-3,5-dimethylbenzonitrile

Cat. No.: B139854
CAS No.: 4198-90-7
M. Wt: 147.17 g/mol
InChI Key: WFYGXOWFEIOHCZ-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-dimethylbenzonitrile is an organic compound with the molecular formula C₉H₉NO. It is a colorless crystalline solid with a melting point of 123-127°C. This compound is also known by other names such as 4-Cyano-2,6-dimethylphenol and 2,6-Dimethyl-4-cyanophenol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile typically involves a one-pot process starting from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxyamine hydrochloride. The reaction is carried out in N,N-dimethylformamide (DMF) under specific conditions to achieve optimal yields. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set duration to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to handle the increased volume. The product is then purified using standard industrial purification techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are commonly used.

Major Products Formed

    Oxidation: Forms carboxylic acids.

    Reduction: Forms amines.

    Substitution: Forms various substituted phenols.

Scientific Research Applications

4-Hydroxy-3,5-dimethylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of antiviral agents.

    Industry: Used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-dimethylbenzonitrile involves its interaction with specific enzymes and molecular targets. For instance, it can be converted to carboxylic acids by nitrilase enzymes, which catalyze the hydrolysis of nitriles . This conversion is crucial for its application in biocatalysis and environmental degradation of herbicides .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3,5-dimethylbenzonitrile
  • 4-Cyano-2,6-dimethylphenol
  • 2,6-Dimethyl-4-cyanophenol

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

4-hydroxy-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYGXOWFEIOHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194791
Record name Benzonitrile, 3,5-dimethyl-4-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4198-90-7
Record name 4-Hydroxy-3,5-dimethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4198-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-4-hydroxybenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004198907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 3,5-dimethyl-4-hydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3,5-dimethylbenzonitrile
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Record name 3,5-DIMETHYL-4-HYDROXYBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3,5-Dimethyl-4-hydroxybenzonitrile in the synthesis of Etravirine?

A1: 3,5-Dimethyl-4-hydroxybenzonitrile serves as a crucial building block in the multi-step synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of AIDS [, , ]. It reacts with a dichloropyrimidine derivative, ultimately contributing to the formation of the diarylpyrimidine core of Etravirine.

Q2: What are some of the challenges encountered in the synthesis of Etravirine and how does the use of 3,5-Dimethyl-4-hydroxybenzonitrile address these?

A2: One significant challenge in Etravirine synthesis is the low yield and extended reaction time during the aminolysis step []. Researchers found that the presence of a bromide group adjacent to the reaction site in a key intermediate hindered this step. By introducing 3,5-Dimethyl-4-hydroxybenzonitrile and 4-aminobenzonitrile before the bromination step, the synthesis avoids this issue, leading to improved yields [].

Q3: Are there alternative synthetic routes to Etravirine that utilize 3,5-Dimethyl-4-hydroxybenzonitrile?

A3: Yes, a different approach involves condensing ethyl cyanoacetate with N-cyanophenylguanidine, followed by several transformations to prepare a reactive intermediate []. This intermediate is then condensed with 3,5-Dimethyl-4-hydroxybenzonitrile, ultimately leading to Etravirine.

Q4: Has 3,5-Dimethyl-4-hydroxybenzonitrile been used in applications beyond Etravirine synthesis?

A4: Research suggests potential applications in biocatalysis. Specifically, 3,5-Dimethyl-4-hydroxybenzonitrile is documented as a substrate for the enzyme nitrilase from Klebsiella pneumoniae []. This enzyme can degrade oxynil herbicides and related compounds, suggesting a possible role for 3,5-Dimethyl-4-hydroxybenzonitrile in bioremediation strategies.

Q5: What are the optimal reaction conditions for synthesizing 3,5-Dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde?

A5: Research indicates that reacting 3,5-dimethyl-4-hydroxybenzaldehyde with hydroxylamine hydrochloride in N,N-dimethylformamide (DMF) leads to optimal yields (up to 93% with >98% purity) of 3,5-Dimethyl-4-hydroxybenzonitrile [].

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